molecular formula C8H18ClNO2S B2496929 N,N-dibutylsulfamoyl chloride CAS No. 41483-67-4

N,N-dibutylsulfamoyl chloride

Cat. No. B2496929
CAS RN: 41483-67-4
M. Wt: 227.75
InChI Key: VMJGICXHKZERPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

N,N-Dibutylsulfamoyl chloride is synthesized through specific chemical reactions that involve the use of sulfamoyl chloride derivatives. The synthesis procedures typically focus on the optimization of conditions to achieve high yield and purity of the compound. For instance, the use of dimethylsulfamoyl chloride combined with N,N-dimethylamines has been reported to facilitate efficient reactions for esterification and amidation between carboxylic acids and alcohols or amines under mild conditions, showcasing the versatility of sulfamoyl chloride derivatives in synthetic chemistry (Wakasugi, Nakamura, & Tanabe, 2001).

Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its reactivity and physical properties. Studies involving compounds with similar sulfamoyl chloride moieties have utilized techniques like X-ray crystallography to elucidate their precise molecular geometries. These analyses reveal the interactions and conformations that contribute to the stability and reactivity of the compound.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including substitutions and additions, due to its reactive chloride ion. It serves as a key intermediate in the synthesis of biologically active compounds, demonstrating its bifunctional character which is leveraged in creating heterocycles, polar sulfamates, and sulfonamides. The compound's ability to react with different reagents under controlled conditions makes it a valuable tool in the synthesis of novel compounds with desired properties (Hamprecht, König, & Stubenrauch, 1981).

Scientific Research Applications

Fuel Desulfurization

N,N-dibutylsulfamoyl chloride has applications in the desulfurization of fuels, a key process in reducing pollution from fuel emissions. A study highlighted the role of compounds like tetrabutyl ammonium chloride in the extraction efficiency of desulfurization processes. This approach is significant for environmental sustainability and green chemistry applications, providing a method for deep desulfurization and reducing sulfur content in fuels to very low levels (Li et al., 2013).

Synthesis of Novel Compounds for Crop Protection

Alkylsulfamoyl chlorides, a category to which this compound belongs, are used in synthesizing new compounds for crop protection. These compounds can lead to the creation of novel heterocycles and biologically active sulfamates, indicating potential in developing selective, eco-friendly herbicides (Hamprecht et al., 1981).

Role in Chemical Reactions and Syntheses

This compound is involved in chemical reactions with enamines, forming cyclic and acyclic products. This demonstrates its role in the synthesis of diverse chemical compounds, highlighting its versatility in organic chemistry (Nagai et al., 1979).

Use in Ionic Liquids and Catalysis

The compound finds applications in the field of ionic liquids, which are significant in industrial and laboratory processes due to their low volatility and potential as environmentally benign solvents. The research suggests that ionic liquids, where compounds like this compound could be involved, are beneficial in various applications including catalysis, electrochemical applications, and solvent systems (Rogers & Voth, 2007).

Contribution to Dye Preparation

It is also instrumental in the preparation of dyes. A study describes the synthesis of red azo dyes soluble in organic solvents using a process that involves this compound, demonstrating its utility in the field of color chemistry and materials science (Katritzky et al., 2010).

Safety and Hazards

The compound is classified as a flammable liquid , harmful if swallowed , and may cause skin burns and eye damage . It is also considered a potential carcinogen .

properties

IUPAC Name

N,N-dibutylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClNO2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJGICXHKZERPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41483-67-4
Record name N,N-dibutylsulfamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.